Cas no 2227904-03-0 ((2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol)

(2S)-1-(2-Bromo-4,5-difluorophenyl)propan-2-ol is a chiral fluorinated aromatic compound featuring a bromo-difluoro substitution pattern and a secondary alcohol functional group. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise chirality. The bromine and fluorine substituents enhance reactivity in cross-coupling reactions, while the hydroxyl group allows for further derivatization. This compound’s structural features contribute to its utility in constructing complex molecules with high selectivity. It is typically handled under inert conditions due to its sensitivity. Purity and stereochemical integrity are critical for applications in medicinal chemistry and material science.
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol structure
2227904-03-0 structure
Product name:(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
CAS No:2227904-03-0
MF:C9H9BrF2O
MW:251.067969083786
CID:6198020
PubChem ID:165676740

(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
    • 2227904-03-0
    • EN300-1923689
    • Inchi: 1S/C9H9BrF2O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5,13H,2H2,1H3/t5-/m0/s1
    • InChI Key: KPZCKXBVIPBXFH-YFKPBYRVSA-N
    • SMILES: BrC1C=C(C(=CC=1C[C@H](C)O)F)F

Computed Properties

  • Exact Mass: 249.98048g/mol
  • Monoisotopic Mass: 249.98048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1923689-0.5g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
0.5g
$1440.0 2023-09-17
Enamine
EN300-1923689-0.25g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
0.25g
$1381.0 2023-09-17
Enamine
EN300-1923689-0.1g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
0.1g
$1320.0 2023-09-17
Enamine
EN300-1923689-2.5g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
2.5g
$2940.0 2023-09-17
Enamine
EN300-1923689-10g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
10g
$6450.0 2023-09-17
Enamine
EN300-1923689-5g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
5g
$4349.0 2023-09-17
Enamine
EN300-1923689-1g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
1g
$1500.0 2023-09-17
Enamine
EN300-1923689-5.0g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
5g
$4349.0 2023-06-01
Enamine
EN300-1923689-0.05g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
0.05g
$1261.0 2023-09-17
Enamine
EN300-1923689-1.0g
(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol
2227904-03-0
1g
$1500.0 2023-06-01

Additional information on (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol

Chemical Profile of (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol (CAS No. 2227904-03-0)

(2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 2227904-03-0, is characterized by its unique structural features, which include a chiral center and halogenated aromatic ring system. These structural attributes make it a valuable intermediate in the development of novel therapeutic agents.

The< strong> molecular structure of (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol consists of a propan-2-ol backbone substituted with a brominated and difluorinated phenyl group. The presence of fluorine atoms introduces electronic and steric effects that can influence the compound's reactivity and biological activity. This makes it particularly interesting for medicinal chemists who are exploring fluorinated derivatives as potential drug candidates.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. The< strong> halogenated aromatic ring in (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol is a key feature that contributes to these properties. Studies have shown that such modifications can lead to more potent and selective biological activity, making this compound a promising scaffold for drug discovery.

The< strong> chiral center at the propan-2-ol moiety is another critical aspect of this compound. Chirality plays a crucial role in the biological activity of many pharmaceuticals, as enantiomers can exhibit vastly different pharmacological effects. The (S)-configuration of this compound has been specifically studied for its potential therapeutic benefits in various disease models.

Recent research has highlighted the utility of (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The< strong> bromo and difluoro substituents on the phenyl ring enhance the binding affinity of this compound to kinase active sites, making it an effective tool for developing novel inhibitors.

In addition to its applications in kinase inhibition, this compound has also been explored as a building block for more complex molecules. Its versatile structure allows for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where small changes in molecular structure can significantly impact biological activity.

The< strong> synthetic pathways for (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol have been optimized to ensure high yield and purity. These methods often involve multi-step organic transformations, including cross-coupling reactions, fluorination techniques, and stereochemical control strategies. The ability to produce this compound efficiently is crucial for both academic research and industrial applications.

Efforts have been made to develop environmentally friendly synthetic routes for this compound. Green chemistry principles have guided the design of processes that minimize waste and reduce hazardous byproducts. Such approaches are increasingly important in pharmaceutical manufacturing, where sustainability is becoming a key consideration.

The< strong> pharmacological properties of derivatives derived from (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol have been extensively studied in preclinical models. These studies have revealed potential therapeutic applications across multiple disease areas. For instance, preliminary data suggest that compounds based on this scaffold may exhibit anti-inflammatory effects by modulating specific signaling pathways.

Ongoing research aims to further elucidate the mechanism of action of these compounds and identify new targets for intervention. By leveraging the unique structural features of (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol, scientists hope to develop next-generation therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.

The< strong> future prospects for this compound are promising, given its versatility as a pharmacological scaffold and its potential applications in drug development. As research continues to uncover new biological targets and synthetic methodologies, (2S)-1-(2-bromo-4,5-difluorophenyl)propan-2-ol is likely to remain a cornerstone in medicinal chemistry innovation.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.